N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide
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Overview
Description
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide, also known by its chemical formula C₁₆H₂₁Cl₃N₂O, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach is the reaction of 4-methylbenzoyl chloride with 1-azepan-1-amine, followed by trichloroethylation. The detailed reaction conditions and reagents are essential for achieving high yields.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions and purification steps ensures its quality.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Exhibits nucleophilic substitution reactions due to the presence of the azepane ring.
Reduction: May be reduced to form corresponding amines or other derivatives.
Trichloroethylation: Trichloroethylating agents (e.g., trichloroethyl chloroformate) are used.
Amination: 1-azepan-1-amine serves as the key reagent.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Major Products:: The major products depend on the specific reaction conditions. These could include trichloroethylated derivatives, substituted benzamides, or even cyclization products.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a building block for designing novel molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: Used in material science or as a precursor for other compounds.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide stands out for its trichloroethyl group and azepane ring, similar compounds include:
- N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide
- 4-methyl-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-benzamide
Properties
Molecular Formula |
C16H21Cl3N2O |
---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H21Cl3N2O/c1-12-7-6-8-13(11-12)14(22)20-15(16(17,18)19)21-9-4-2-3-5-10-21/h6-8,11,15H,2-5,9-10H2,1H3,(H,20,22) |
InChI Key |
GOHCZEBRQIWARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCCCCC2 |
Origin of Product |
United States |
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